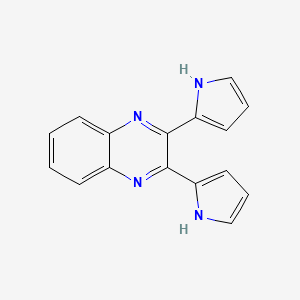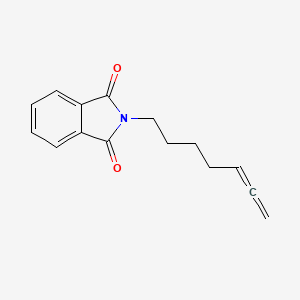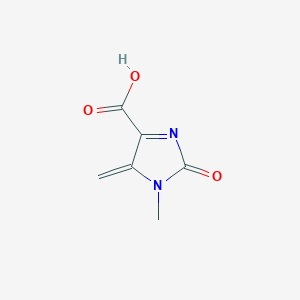
Benzyl oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl oct-2-enoate is an organic compound with the molecular formula C_16H_22O_2. It is an ester formed from the reaction between benzyl alcohol and oct-2-enoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzyl group attached to the ester linkage of oct-2-enoic acid, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl oct-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and oct-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of esterification reactions . These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher productivity and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl oct-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and oct-2-enoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a metal catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and oct-2-enoic acid.
Oxidation: Benzyl benzoate and octanoic acid.
Reduction: Benzyl alcohol and octane.
Applications De Recherche Scientifique
Benzyl oct-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of benzyl oct-2-enoate in biological systems involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and oct-2-enoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include interactions with lipid membranes and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: Similar structure but with a benzoic acid moiety instead of oct-2-enoic acid.
Benzyl but-2-enoate: Similar ester but with a shorter carbon chain.
Octyl benzoate: Similar ester but with an octyl group instead of a benzyl group.
Uniqueness
Benzyl oct-2-enoate is unique due to its specific combination of a benzyl group and an oct-2-enoic acid moiety, which imparts distinct chemical and physical properties. Its longer carbon chain compared to benzyl but-2-enoate provides different solubility and reactivity characteristics, making it suitable for specific applications in the fragrance and chemical industries .
Propriétés
Numéro CAS |
176247-34-0 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
benzyl oct-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-12H,2-5,13H2,1H3 |
Clé InChI |
WXAPWJLMMWKQFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


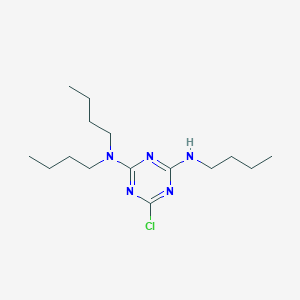
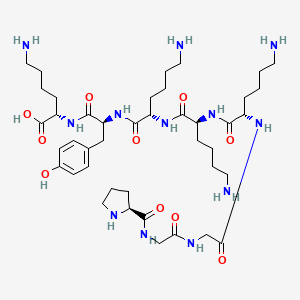
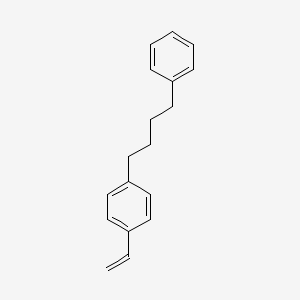
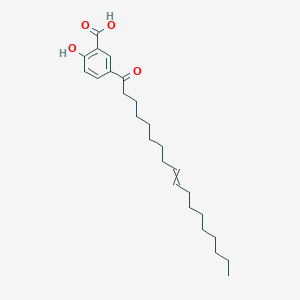

![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
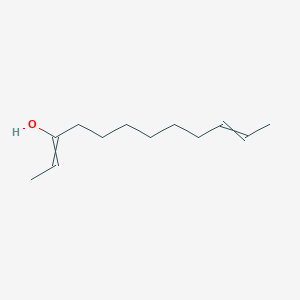
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
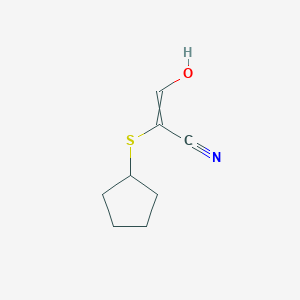
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
